methyl 2-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoate
Overview
Description
Methyl 2-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzoate ester linked to a dihydroisoquinoline moiety, which is further substituted with methoxy groups. The intricate structure of this compound allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and pharmacology.
Future Directions
Future research could explore the biological activities of this compound and its potential applications. For example, it could be investigated for its potential as a selective antagonist of muscarinic M4 receptors . Additionally, its synthesis could be optimized, and its reactivity in various chemical reactions could be further explored.
Mechanism of Action
Target of Action
The primary target of this compound is the sigma-2 receptor . The sigma-2 receptor has been identified as Tmem97 , a transmembrane protein involved in intracellular Ca2+ regulation and cholesterol homeostasis .
Mode of Action
The compound acts as a highly selective sigma-2 receptor ligand . It has a preferential affinity for the sigma-2 receptor compared with the sigma-1 receptor and at least four other neurotransmitter receptor sites, including the norepinephrine transporter .
Biochemical Pathways
The sigma-2 receptor is involved in intracellular Ca2+ regulation and cholesterol homeostasis
Pharmacokinetics
Following oral administration, the compound shows rapid absorption and peak plasma concentration (Cmax) occurs within 10 minutes of dosing . The compound also shows adequate, absolute oral bioavailability of 29.0% .
Result of Action
The compound has shown promising anti-inflammatory analgesic effects in the formalin model of inflammatory pain in mice . This suggests that the compound’s action results in the relief of pain, likely through its interaction with the sigma-2 receptor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoate typically involves multiple steps, starting with the preparation of the dihydroisoquinoline core. One common method involves the Pomeranz–Fritsch–Bobbitt cyclization, which is used to construct the isoquinoline ring system
The next step involves the formation of the benzoate ester. This can be achieved by reacting the dihydroisoquinoline derivative with methyl 2-aminobenzoate under appropriate conditions, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reagent concentrations is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups and the dihydroisoquinoline ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the amide linkage can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
Methyl 2-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules and its role in cellular signaling pathways.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and pain management
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398): A highly selective sigma-2 receptor ligand with similar structural features and pharmacological properties
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Another isoquinoline derivative with potential therapeutic applications.
Uniqueness
Methyl 2-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoate is unique due to its specific combination of functional groups and its ability to interact with sigma-2 receptors selectively. This selectivity makes it a valuable tool for studying the physiological and pathological roles of these receptors and for developing new therapeutic agents targeting sigma-2 receptors.
Properties
IUPAC Name |
methyl 2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-25-17-10-13-8-9-22(12-14(13)11-18(17)26-2)20(24)21-16-7-5-4-6-15(16)19(23)27-3/h4-7,10-11H,8-9,12H2,1-3H3,(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWTWAPSKGGJHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)NC3=CC=CC=C3C(=O)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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